4-[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE
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Overview
Description
4-[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-Yl]-1-(4-Methylbenzenesulfonyl)Piperidine is a complex organic compound that has garnered significant interest in various scientific fields. This compound features a unique structure combining a fluorophenyl group, an oxadiazole ring, and a piperidine moiety, making it a versatile candidate for numerous applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-Yl]-1-(4-Methylbenzenesulfonyl)Piperidine typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The fluorophenyl group is then introduced via electrophilic aromatic substitution reactions. Finally, the piperidine ring is sulfonylated using sulfonyl chlorides under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reactions and minimize by-products. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-Yl]-1-(4-Methylbenzenesulfonyl)Piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-Yl]-1-(4-Methylbenzenesulfonyl)Piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-Yl]-1-(4-Methylbenzenesulfonyl)Piperidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity. This can lead to various biological effects, depending on the specific pathway involved. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(4-Chlorophenyl)-1,2,4-Oxadiazol-5-Yl]-1-(4-Methylbenzenesulfonyl)Piperidine
- 4-[3-(4-Bromophenyl)-1,2,4-Oxadiazol-5-Yl]-1-(4-Methylbenzenesulfonyl)Piperidine
- 4-[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-Yl]-1-(4-Methylbenzenesulfonyl)Piperidine
Uniqueness
The presence of the fluorophenyl group in 4-[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-Yl]-1-(4-Methylbenzenesulfonyl)Piperidine imparts unique electronic properties, making it distinct from its analogs. This fluorine atom can influence the compound’s reactivity, binding affinity, and overall stability, enhancing its potential for various applications.
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S/c1-14-2-8-18(9-3-14)28(25,26)24-12-10-16(11-13-24)20-22-19(23-27-20)15-4-6-17(21)7-5-15/h2-9,16H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQAOOQTPDOVLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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